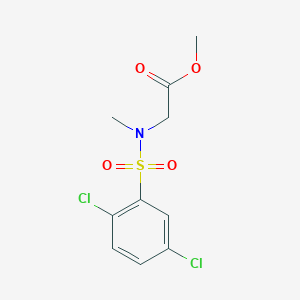
Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate, also known as Methyl DCSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA is not fully understood. However, it is believed to exert its antitumor and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and tumor growth. By inhibiting COX-2 activity, Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA reduces the production of prostaglandins, thereby exerting its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have demonstrated that Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA can reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of using Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA in lab experiments is its relatively simple synthesis method. It can be synthesized using readily available starting materials and simple reaction conditions. Another advantage is its broad range of potential applications in various fields. However, one limitation of using Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA in lab experiments is its relatively low yield, which can make large-scale synthesis challenging. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
未来方向
There are several future directions for the study of Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Another area of interest is the exploration of its potential as a drug candidate for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications. Finally, the development of novel materials using Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA as a precursor is an area of active research.
合成方法
Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA can be synthesized using a simple two-step process. The first step involves the reaction of 2,5-dichloro-N-methylbenzenesulfonamide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and a catalytic amount of hydrochloric acid to obtain Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA. The overall yield of this process is around 60%.
科学研究应用
Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been found to exhibit antitumor and anti-inflammatory properties. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease. In agriculture, Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA has been shown to have herbicidal activity against various weed species. In materials science, it has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks.
属性
IUPAC Name |
methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-13(6-10(14)17-2)18(15,16)9-5-7(11)3-4-8(9)12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULVYYXELMBTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
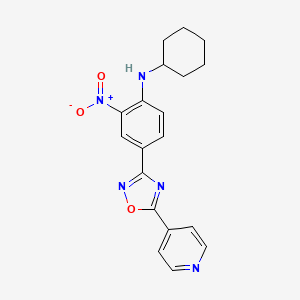
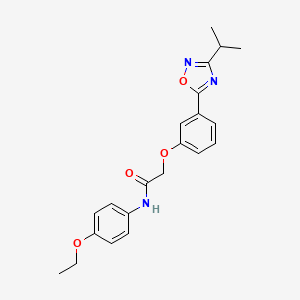
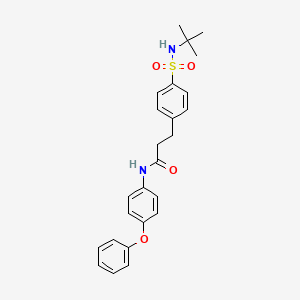

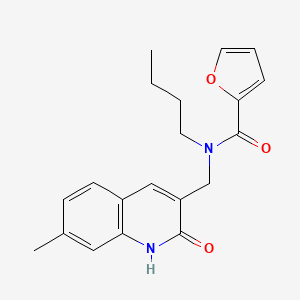
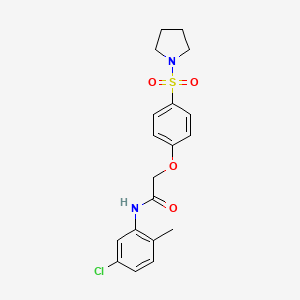
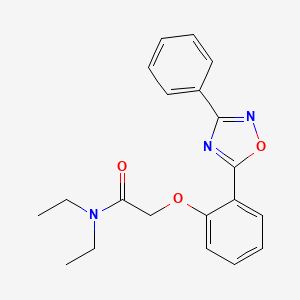
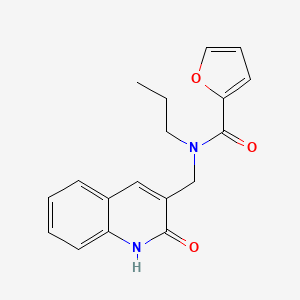

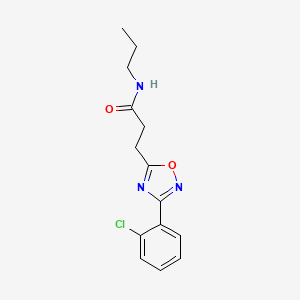

![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)
